rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
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Overview
Description
rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea is a compound known for its significant role in the field of organocatalysis. This compound is a derivative of thiourea and is often utilized for its ability to activate substrates and stabilize partially developing negative charges through hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with (1R,2R)-2-(dimethylamino)cyclohexylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea exerts its effects involves hydrogen bonding. The compound acts as a hydrogen-bond donor, activating substrates and stabilizing transition states through double hydrogen bonding. This stabilization facilitates various organic transformations, making the compound a powerful organocatalyst .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea derivative with similar hydrogen-bonding capabilities.
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(-)-2-(dimethylamino)cyclohexyl]thiourea: A closely related compound with slight structural variations.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea: A bifunctional cinchona organocatalyst with additional functional groups.
Uniqueness
The uniqueness of rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea lies in its specific structural configuration, which provides optimal hydrogen-bonding capabilities and catalytic efficiency. Its ability to stabilize transition states and activate substrates makes it a valuable tool in various organic transformations .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F6N3S/c1-26(2)14-6-4-3-5-13(14)25-15(27)24-12-8-10(16(18,19)20)7-11(9-12)17(21,22)23/h7-9,13-14H,3-6H2,1-2H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRCAVZHOLYEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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